molecular formula C11H18O4 B13214431 Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13214431
M. Wt: 214.26 g/mol
InChI Key: ZSOFMERXPONILJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can

Biological Activity

Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1504622-77-8) is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C11H18O4
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid with methanol under acidic conditions. This reaction is catalyzed to achieve high yields and purity. The compound is characterized by its stability and ability to undergo various chemical transformations such as oxidation and reduction.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to bind to enzymes or receptors that modulate cellular pathways.

Neurotoxicity Assessment

Neurotoxicity assessments are crucial for evaluating the safety profile of new compounds. The rotorod test is commonly used to determine the neurotoxic effects of compounds in animal models. While specific data for this compound are not available in current literature, related compounds have shown varying degrees of neurotoxicity depending on their structure and dosage .

Antimicrobial Properties

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5,5,7,7-tetramethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-9(2)6-11(10(3,4)15-9)7(14-11)8(12)13-5/h7H,6H2,1-5H3

InChI Key

ZSOFMERXPONILJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C(O2)C(=O)OC)C(O1)(C)C)C

Origin of Product

United States

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